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Compound of Interest

Compound Name: ethyl (2S)-2-hydroxypent-4-enoate

Cat. No.: B6150380 Get Quote

Molecular Structure and Carbon Environment
Ethyl (2S)-2-hydroxypent-4-enoate possesses a five-carbon backbone with key functional

groups that influence the chemical shifts observed in its ¹³C NMR spectrum. These include an

ethyl ester, a secondary alcohol at the chiral center (C2), and a terminal alkene. The unique

electronic environment of each of the seven carbon atoms in the molecule gives rise to a

distinct signal in the ¹³C NMR spectrum.

A diagram illustrating the molecular structure with numbered carbon atoms is provided below to

facilitate the correlation of chemical shifts with their corresponding nuclei.
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Caption: Molecular structure of ethyl (2S)-2-hydroxypent-4-enoate.
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¹³C NMR Spectral Data
The following table summarizes the assigned ¹³C NMR chemical shifts for ethyl (2S)-2-
hydroxypent-4-enoate. The data is compiled from typical values for similar structures and

available spectral information.

Carbon Atom Chemical Shift (δ) in ppm Carbon Environment

C1 ~170.5 Carbonyl (Ester)

C2 ~70-75 Methine (CH-OH)

C3 ~35-40 Methylene (Allylic)

C4 ~130-135 Alkene (=CH)

C5 ~115-120 Alkene (=CH₂)

C6 ~60-65 Methylene (O-CH₂)

C7 ~10-15 Methyl (CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration

used for the NMR analysis.

Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of ethyl
(2S)-2-hydroxypent-4-enoate.

3.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 10-20 mg of ethyl (2S)-2-hydroxypent-
4-enoate.

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a

common choice for this compound.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry NMR tube.
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Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal

standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a

small amount can be added.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a standard NMR

spectrometer (e.g., 400 or 500 MHz).

Parameter Typical Value

Spectrometer Frequency 100 or 125 MHz

Pulse Program Standard ¹³C observe with proton decoupling

Acquisition Time 1-2 seconds

Relaxation Delay (D1) 2-5 seconds

Number of Scans
128 to 1024 (or more, depending on

concentration)

Spectral Width 0 to 200 ppm

Temperature 298 K (25 °C)

3.3. Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak.

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Logical Workflow for Spectral Analysis
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The process of obtaining and interpreting the ¹³C NMR spectrum of ethyl (2S)-2-hydroxypent-
4-enoate can be summarized in the following workflow.

¹³C NMR Analysis Workflow

Sample Preparation

NMR Data Acquisition

Load Sample

Data Processing

Acquire FID

Spectral Interpretation

Generate Spectrum

Structural Confirmation

Assign Peaks
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Caption: Workflow for ¹³C NMR analysis.

This technical guide provides a foundational understanding of the ¹³C NMR spectroscopy of

ethyl (2S)-2-hydroxypent-4-enoate. For more specific applications or advanced analyses,

further two-dimensional NMR experiments, such as HSQC and HMBC, may be employed for

unambiguous signal assignments.

To cite this document: BenchChem. [13C NMR of ethyl (2S)-2-hydroxypent-4-enoate].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6150380#13c-nmr-of-ethyl-2s-2-hydroxypent-4-
enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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